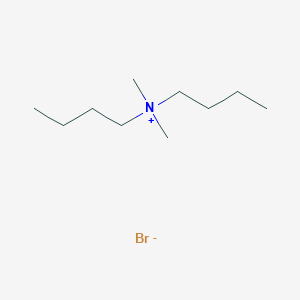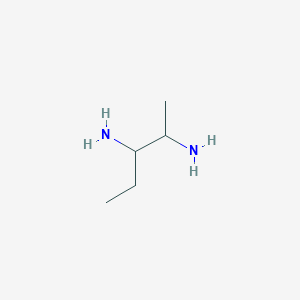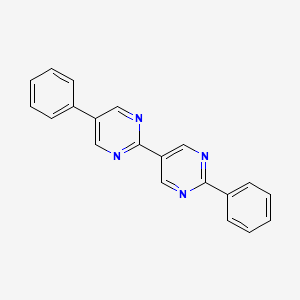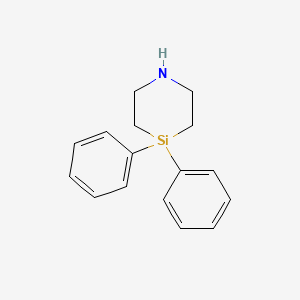![molecular formula C17H30OSi B14289046 [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane CAS No. 123621-30-7](/img/structure/B14289046.png)
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane is a chemical compound known for its unique structural properties and applications in various fields of science and industry. This compound features a methoxyphenyl group attached to a silicon atom, which is further bonded to three isopropyl groups. The presence of the methoxy group and the silicon atom imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane typically involves the reaction of (4-methoxyphenyl)methyl chloride with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include transition metal complexes and organometallic reagents.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a hydroxy derivative.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-methoxyphenylmethanol.
Substitution: Various silicon-containing derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the silicon atom can form stable bonds with various functional groups. These interactions contribute to the compound’s reactivity and its ability to modulate biological processes.
Comparación Con Compuestos Similares
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
[(4-Methoxyphenyl)methyl]tri(methyl)silane: Differing in the alkyl groups attached to the silicon atom, this compound exhibits different reactivity and applications.
[(4-Methoxyphenyl)methyl]tri(ethyl)silane: Similar in structure but with ethyl groups instead of isopropyl groups, leading to variations in physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
123621-30-7 |
|---|---|
Fórmula molecular |
C17H30OSi |
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H30OSi/c1-13(2)19(14(3)4,15(5)6)12-16-8-10-17(18-7)11-9-16/h8-11,13-15H,12H2,1-7H3 |
Clave InChI |
VGYFOHTYAFEUGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](CC1=CC=C(C=C1)OC)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)

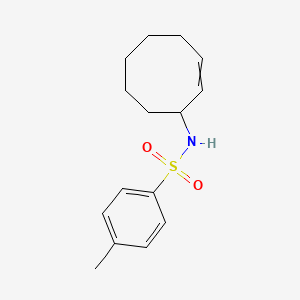
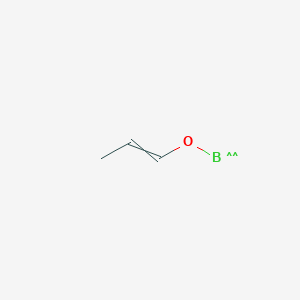
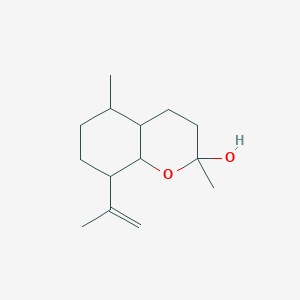
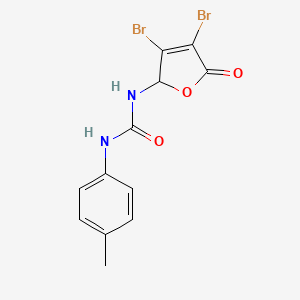
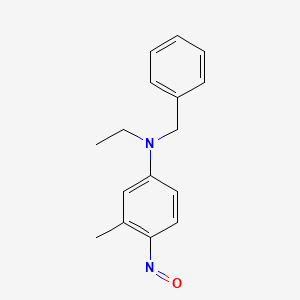
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
